

# 2-(3,5-Dimethylphenyl)pyrrolidine CAS number and molecular formula.

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## Compound of Interest

Compound Name: 2-(3,5-Dimethylphenyl)pyrrolidine

Cat. No.: B1587135

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An In-depth Technical Guide to **2-(3,5-Dimethylphenyl)pyrrolidine**: A Core Scaffold in Modern Drug Discovery

## Introduction: The Significance of the Pyrrolidine Scaffold

Within the landscape of medicinal chemistry, the pyrrolidine ring stands out as a "privileged scaffold."<sup>[1][2][3]</sup> This five-membered saturated heterocycle is a cornerstone in the design of numerous natural products and synthetic pharmaceuticals, owing to its unique three-dimensional structure and its ability to engage in crucial biological interactions.<sup>[4]</sup> Its non-planar, flexible nature allows for the precise spatial orientation of substituents, which is critical for optimizing binding affinity and selectivity for biological targets. **2-(3,5-**

**Dimethylphenyl)pyrrolidine** is a prime example of such a vital building block, serving as a key intermediate in the synthesis of advanced therapeutic agents.

This technical guide offers a comprehensive overview of **2-(3,5-Dimethylphenyl)pyrrolidine** for researchers, scientists, and drug development professionals. We will delve into its fundamental properties, stereoselective synthesis, analytical characterization, and its pivotal role in the development of novel therapeutics, grounded in established scientific principles and methodologies.

The compound's molecular formula is C<sub>12</sub>H<sub>17</sub>N, with a molecular weight of 175.27 g/mol.<sup>[5][6]</sup><sup>[7]</sup> A critical feature of this molecule is the chiral center at the C2 position of the pyrrolidine ring.

This chirality means the molecule exists as two non-superimposable mirror images, or enantiomers: (S)-**2-(3,5-Dimethylphenyl)pyrrolidine** and (R)-**2-(3,5-Dimethylphenyl)pyrrolidine**. As biological systems are inherently chiral, the specific stereochemistry of a drug molecule is paramount to its pharmacological activity. Consequently, different CAS numbers are assigned to each form.

Caption: General structure of **2-(3,5-Dimethylphenyl)pyrrolidine**.

## Part 1: Core Identifiers and Physicochemical Properties

Accurate identification and understanding of a compound's physicochemical properties are foundational for any research and development endeavor. These parameters influence solubility, absorption, distribution, metabolism, and excretion (ADME) profiles, as well as handling and storage requirements.

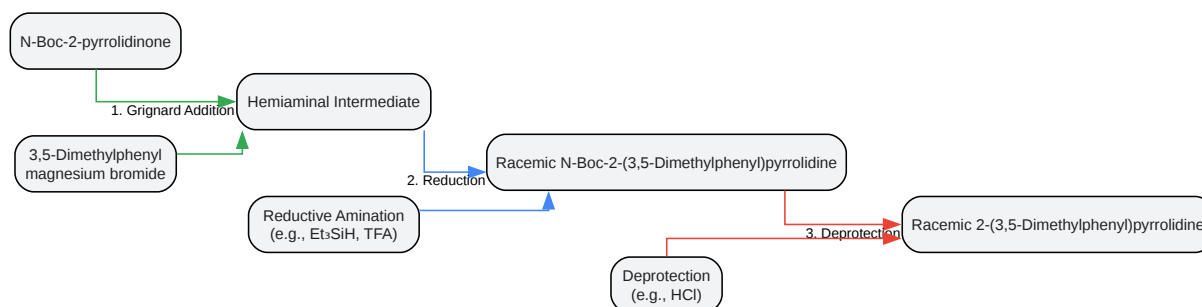
Identifier / Property	Value	Source(s)
IUPAC Name	(2S)-2-(3,5-dimethylphenyl)pyrrolidine	[6]
Molecular Formula	C <sub>12</sub> H <sub>17</sub> N	[5][6][7]
Molecular Weight	175.27 g/mol	[5][6][7]
CAS Number (S)-enantiomer	1213334-10-1	[5][6][8]
CAS Number (R)-enantiomer	1213509-59-1	[9]
CAS Number (Racemate)	383127-44-4	[7]
Appearance	White to off-white powder	[10]
Solubility	Soluble in organic solvents (e.g., dichloromethane, chloroform)	[10]
Topological Polar Surface Area (TPSA)	12.03 Å <sup>2</sup>	[5]
LogP (octanol-water partition)	2.73	[5]
Storage Conditions	Store at 2-8°C, sealed in a dry, dark place	[5][8]

## Part 2: Synthesis and Stereochemical Control

The synthesis of enantiomerically pure **2-(3,5-Dimethylphenyl)pyrrolidine** is a critical challenge. The choice of synthetic route directly impacts yield, purity, and scalability. For pharmaceutical applications, obtaining a single enantiomer is often mandatory, as the undesired enantiomer may be inactive or, in some cases, contribute to adverse effects.

### Synthesis of Racemic 2-(3,5-Dimethylphenyl)pyrrolidine

A common and robust strategy to synthesize 2-aryl-pyrrolidines involves a Grignard reaction with a protected lactam, followed by reduction and deprotection. This approach allows for the efficient construction of the core structure.



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Caption: Workflow for racemic synthesis.

#### Experimental Protocol: Racemic Synthesis

- Grignard Reaction: To a solution of N-Boc-2-pyrrolidinone in anhydrous THF at 0°C, add 3,5-dimethylphenylmagnesium bromide (1.2 equivalents) dropwise.
  - Causality: The Grignard reagent, a potent nucleophile, attacks the electrophilic carbonyl carbon of the lactam. The Boc-group protects the nitrogen and enhances the reactivity of the carbonyl.
- Quenching: After completion of the reaction (monitored by TLC), slowly quench the reaction with a saturated aqueous solution of NH<sub>4</sub>Cl.
- Reduction: The resulting crude hemiaminal intermediate is dissolved in dichloromethane. Triethylsilane (2.0 equivalents) and trifluoroacetic acid (2.0 equivalents) are added, and the mixture is stirred at room temperature.
  - Causality: This is an ionic hydrogenation. TFA protonates the hydroxyl group, which leaves as water to form a reactive N-acyliminium ion. Et<sub>3</sub>SiH then acts as a hydride donor to reduce the iminium ion to the pyrrolidine.

- **Work-up & Purification:** The reaction is neutralized, extracted with an organic solvent, dried, and concentrated. The crude product is purified by column chromatography.
- **Deprotection:** The purified N-Boc protected product is dissolved in a solution of HCl in dioxane or methanol to remove the Boc protecting group, yielding the final racemic product as its hydrochloride salt.

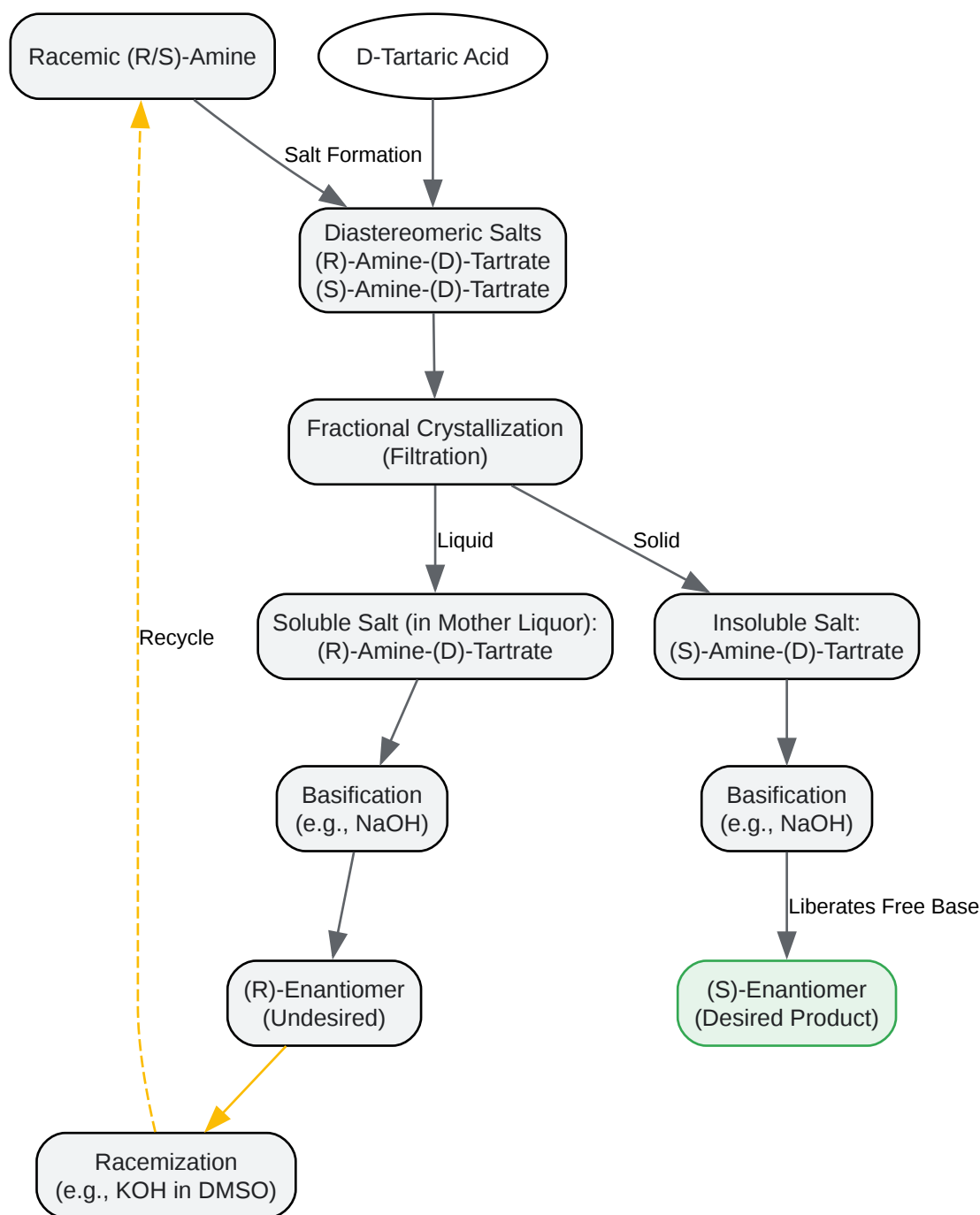
## Enantioselective Synthesis via Chiral Resolution

For many applications, separating the racemate into its constituent enantiomers is essential. A highly effective method is classical resolution, which leverages the formation of diastereomeric salts.

### Core Principle: Diastereomeric Salt Formation

The racemic amine (a base) is reacted with a single enantiomer of a chiral acid (the resolving agent). This reaction forms a pair of diastereomeric salts. Unlike enantiomers, diastereomers have different physical properties, including solubility, which allows them to be separated by fractional crystallization.

A documented, efficient method for obtaining the (S)-enantiomer uses D-(-)-tartaric acid as the resolving agent.<sup>[11]</sup> This process is particularly valuable as it includes a method to racemize the undesired (R)-enantiomer, allowing it to be recycled back into the resolution process, thereby maximizing the overall yield.<sup>[11]</sup>



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Caption: Chiral resolution and racemization recycling workflow.

#### Experimental Protocol: Resolution of (S)-2-(3,5-Dimethylphenyl)pyrrolidine

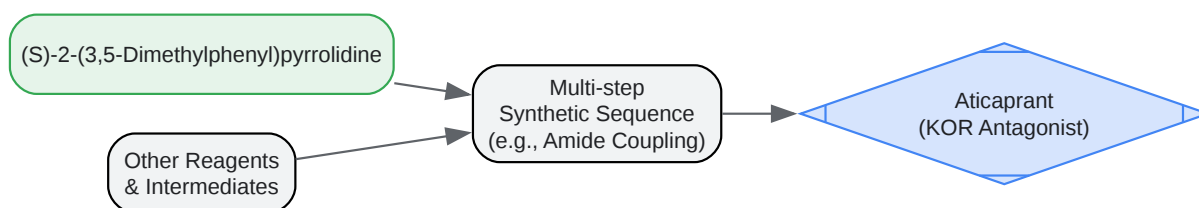
- **Salt Formation:** Dissolve racemic **2-(3,5-dimethylphenyl)pyrrolidine** in a suitable solvent (e.g., methanol/water). Add a solution of D-(-)-tartaric acid (0.5 equivalents).

- Crystallization: Allow the solution to cool slowly to induce crystallization of the less soluble diastereomeric salt, (S)-amine-(D)-tartrate.
  - Self-Validation: The progress of the resolution can be monitored by taking a small sample of the mother liquor, liberating the free amine, and analyzing its enantiomeric excess (ee) by chiral HPLC.
- Isolation: Collect the crystals by filtration and wash with a cold solvent.
- Liberation of Free Amine: Suspend the isolated diastereomeric salt in water and add a strong base (e.g., 2M NaOH) until the pH is >12. Extract the liberated (S)-amine with an organic solvent (e.g., ethyl acetate).
- Racemization of (R)-enantiomer: The mother liquor, enriched with the (R)-enantiomer, is basified to recover the (R)-amine. This amine is then heated in a solvent like DMSO with a base such as KOH to racemize it, allowing it to be fed back into the start of the resolution process.[\[11\]](#)

## Part 3: Application in Drug Development - The Aticaprant Case Study

The primary driver for the synthesis of enantiopure **2-(3,5-dimethylphenyl)pyrrolidine** is its role as a key building block for Aticaprant. Aticaprant is an investigational drug that acts as a selective antagonist of the kappa opioid receptor (KOR). KOR antagonists are being explored for the treatment of major depressive disorder, anhedonia, and substance use disorders.

The **2-(3,5-dimethylphenyl)pyrrolidine** moiety is crucial for Aticaprant's structure and function. The dimethylphenyl group provides a key hydrophobic interaction within the KOR binding pocket, while the pyrrolidine ring acts as a rigid scaffold that correctly orients this group and the rest of the molecule for optimal receptor engagement. The specific (S)-stereochemistry is essential for this high-affinity binding.



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Caption: Role as a key intermediate for Aticaprant.

## Part 4: Analytical Characterization

Rigorous analytical chemistry is required to confirm the structure, identity, purity, and enantiomeric excess of the synthesized compound.



Technique	Purpose	Expected Result / Observation
$^1\text{H}$ and $^{13}\text{C}$ NMR	Structural Elucidation	Confirms the connectivity of atoms. Expect distinct signals for aromatic protons (3,5-dimethylphenyl group), pyrrolidine ring protons, and methyl group protons.
Mass Spectrometry (MS)	Molecular Weight Confirmation	The molecular ion peak ( $[\text{M}+\text{H}]^+$ ) should correspond to the calculated molecular weight (176.1439 for $\text{C}_{12}\text{H}_{18}\text{N}^+$ ).
Chiral HPLC	Enantiomeric Purity (ee%)	Using a chiral stationary phase, the two enantiomers will have different retention times, allowing for their separation and quantification to determine the enantiomeric excess of the desired product.
FT-IR Spectroscopy	Functional Group Identification	Shows characteristic peaks for N-H stretching (amine), C-H stretching (aliphatic and aromatic), and aromatic C=C bending.

## Conclusion

**2-(3,5-Dimethylphenyl)pyrrolidine** is more than just a chemical compound; it is a testament to the importance of stereochemistry and rational design in modern drug discovery. Its synthesis, particularly the elegant resolution and recycling process, highlights the practical challenges and innovative solutions employed in pharmaceutical chemistry. As a crucial component of promising therapeutics like Aticaprant, this pyrrolidine derivative underscores the immense value that well-designed, chiral building blocks bring to the development of next-generation

medicines. The principles and protocols outlined in this guide provide a solid foundation for researchers working with this and similar scaffolds, enabling the continued advancement of pharmacologically active compounds.

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